Oxiranemethanamine, N,N-dibutyl-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxiranemethanamine, N,N-dibutyl- can be synthesized through various synthetic routes. One common method involves the reaction of dibutylamine with epichlorohydrin under basic conditions. The reaction typically requires a catalyst such as sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the oxirane ring.
Industrial Production Methods
In industrial settings, the production of Oxiranemethanamine, N,N-dibutyl- often involves large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxiranemethanamine, N,N-dibutyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted amines .
Scientific Research Applications
Oxiranemethanamine, N,N-dibutyl- has a wide range of scientific research applications:
Chemistry: It is used as an oxidizing agent for a range of organic substrates.
Medicine: It is explored for its potential use in drug development and pharmaceutical research.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Oxiranemethanamine, N,N-dibutyl- involves its ability to form stable complexes with various substrates. This is facilitated by the presence of the oxirane ring, which can undergo nucleophilic attack, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the substrates .
Comparison with Similar Compounds
Similar Compounds
- Oxiranemethanamine, N,N’-(methylenedi-4,1-phenylene)bis[N-(2-oxiranylmethyl)-, polymer with 4,4’-methylenebis[2-methylcyclohexanamine]
- 4,4’-methylenebis[N,N-bis(2,3-epoxypropyl)aniline]
Uniqueness
Oxiranemethanamine, N,N-dibutyl- is unique due to its specific structure, which includes an oxirane ring and dibutylamine moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
N-butyl-N-(oxiran-2-ylmethyl)butan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-3-5-7-12(8-6-4-2)9-11-10-13-11/h11H,3-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKXCLZSNFVFQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC1CO1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00496520 | |
Record name | N-Butyl-N-[(oxiran-2-yl)methyl]butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00496520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7439-58-9 | |
Record name | N-Butyl-N-[(oxiran-2-yl)methyl]butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00496520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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